molecular formula C9H13NOS B7499875 N,N-dimethyl-3-thiophen-2-ylpropanamide

N,N-dimethyl-3-thiophen-2-ylpropanamide

Cat. No.: B7499875
M. Wt: 183.27 g/mol
InChI Key: HFBYOWLEMGPXOU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-thiophen-2-ylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a thiophen-2-yl group at the 3-position and dimethylamino groups at the terminal nitrogen (Fig. 1).

Fig. 1: Proposed structure of this compound.

Properties

IUPAC Name

N,N-dimethyl-3-thiophen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBYOWLEMGPXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
  • Structure: Features a hydroxyl group at the 3-position and a methylamino substituent.
  • Molecular Formula: C₁₁H₁₃FNOS (MW: 199.22 g/mol) .
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Contains a methylamino group and a hydroxyl group on the propanol backbone.
  • Key Differences: The absence of an amide bond and presence of a hydroxyl group alter hydrogen-bonding capacity and solubility .
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide
  • Structure: Substituted with a fluorophenylamino group and phenylamide.
  • Molecular Weight: 258.29 g/mol .

Heterocyclic and Aromatic Modifications

N-(2-ETHYLPHENYL)-3-(3-METHYLPHENYL)-2-(2H-TETRAZOL-5-YL)PROPANAMIDE
  • Structure: Incorporates a tetrazole ring and ethyl/methylphenyl groups.
  • Key Differences: The tetrazole ring (a bioisostere for carboxylic acids) may improve bioavailability, while bulky aryl groups increase steric hindrance .
  • Molecular Formula: C₁₉H₂₁N₅O (MW: 335.40 g/mol) .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure: Features a naphthalenyl group and chlorophenethyl substituent.
  • Key Differences: The extended aromatic system (naphthalene) enhances UV absorption and may affect binding to aromatic receptors .
2-(3-Methylphenoxy)-N-{4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}propanamide
  • Structure: Includes a thiazole sulfonyl group and methylphenoxy substituent.
  • Key Differences: The sulfonyl group increases acidity and water solubility, while the thiazole ring offers sites for hydrogen bonding .
  • CAS No.: 821010-72-4 .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features Source
N,N-Dimethyl-3-thiophen-2-ylpropanamide C₁₀H₁₅NOS 197.30 (calculated) Thiophen-2-yl, dimethylamino High lipophilicity, aromaticity -
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₁₁H₁₃FNOS 199.22 Thiophen-2-yl, hydroxy, methylamino Polar, hydrogen-bond donor
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 Fluorophenylamino, phenylamide Electronegative, metabolic stability
N-(2-Ethylphenyl)-3-(3-methylphenyl)-...propanamide C₁₉H₂₁N₅O 335.40 Tetrazole, ethyl/methylphenyl Bioisostere, steric bulk
(±)-N-(3-Chlorophenethyl)-2-(6-methoxy...propanamide C₂₂H₂₁ClNO₂ 372.86 (calculated) Naphthalenyl, chlorophenethyl Extended aromatic system

Research Implications and Trends

  • Thiophene vs. Phenyl Groups: Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties compared to phenyl derivatives, influencing charge distribution and binding interactions.
  • Amide Modifications: Dimethylamino substituents (hypothesized in the target compound) likely enhance lipophilicity over hydroxyl or sulfonyl groups, as seen in .
  • Heterocyclic Additions: Tetrazole and thiazole rings () introduce metabolic stability and hydrogen-bonding sites, suggesting avenues for optimizing the target compound’s pharmacokinetics.

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